Ergocornine maleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

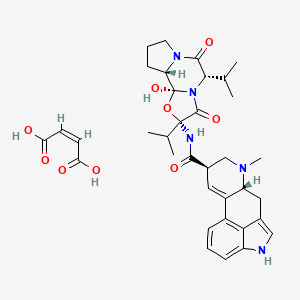

Ergocornine maleate, also known as this compound, is a useful research compound. Its molecular formula is C35H43N5O9 and its molecular weight is 677.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Reproductive Health

Ergocornine maleate has been studied for its effects on reproductive processes in both animal models and potential implications for human health.

- Induced Luteolysis : Research indicates that this compound can be used to induce luteolysis in cyclic and pseudopregnant rats. A study found that treatment with ergocornine led to decreased pregnancy rates and increased synchronization in mating among pseudopregnant rats, suggesting its utility in reproductive management .

- Effects on Prolactin Secretion : this compound has been shown to inhibit prolactin secretion, which is crucial for lactation. In a study involving lactating rats, administration of ergocornine resulted in significantly lower serum prolactin levels and reduced mammary tissue weight compared to controls. This indicates its potential application in managing conditions related to excessive lactation or lactation suppression .

Anti-Cancer Potential

The cytotoxic properties of this compound have been explored in the context of cancer treatment.

- Inhibition of Tumor Growth : Experiments conducted on rodents demonstrated that ergocornine could suppress the growth of pituitary tumors. The mechanism appears to involve the inhibition of prolactin release from the anterior pituitary gland, which is often associated with tumor progression .

- Cytotoxic Activity : Further studies using mRNA microarray techniques revealed that ergocornine exhibits strong inhibitory effects on genes linked to leukemia progression. This suggests a potential role for this compound as a treatment for drug-resistant tumors .

Cosmetic Applications

This compound's properties may extend into cosmetic formulations, particularly those aimed at skin health.

- Formulation Stability : In cosmetic science, the stability and safety of products are paramount. This compound can be investigated as an ingredient that enhances the stability of formulations while potentially offering skin benefits due to its biological activity .

Case Studies and Research Findings

The following table summarizes key findings from notable studies regarding the applications of this compound:

化学反应分析

Epimerization at C8

Ergocornine maleate undergoes pH- and temperature-dependent epimerization at the C8 position, forming equilibrium mixtures of R- and S-epimers .

Quantum chemical models indicate the S-epimer is thermodynamically favored in ergocornine due to steric and electronic stabilization .

Fragmentation Under Mass Spectrometry

This compound exhibits characteristic fragmentation patterns in UPLC-MS/MS, critical for analytical identification :

| Fragment Ion (m/z) | Proposed Structure | Formation Pathway |

|---|---|---|

| 223 | Lysergic acid moiety | Cleavage of peptide bond and CO loss |

| 268 | Ergoline core + retained methyl group | Ether group cleavage from ring E |

| 348 | Iso-propyl-substituted ergoline | Retention of iso-propyl group during fragmentation |

Dihydroergotamine analogs show analogous fragmentation but lack dehydration products .

Degradation Pathways

This compound degrades under hydrolytic and oxidative conditions:

-

Hydrolysis : In aqueous acetonitrile (pH 5–7), trace ergonovine (m/z 325) forms as a breakdown product, suggesting peptide bond cleavage .

-

Oxidation : The lysergic acid moiety undergoes hydroxylation via CYP3A4, producing hydroxylated metabolites .

Adsorption and Binding Interactions

Molecularly imprinted polymers (MIPs) designed for ergot alkaloids demonstrate selective adsorption of this compound via:

-

π-π stacking between the ergoline aromatic system and styrene monomers.

-

Hydrogen bonding with hydroxyethyl methacrylate co-polymers .

| Polymer Type | Adsorption Capacity (μM/g) | Selectivity (vs. Ergonovine) |

|---|---|---|

| MIP | 8.68 | 2.1× higher than NIP |

| NIP | 7.55 | Baseline |

Stability in Pharmaceutical Formulations

This compound is less stable than ergotamine or ergosine under thermal stress :

| Parameter | Effect on Stability | Recommended Storage |

|---|---|---|

| Temperature >25°C | Accelerates epimerization and degradation | Refrigeration (2–8°C) |

| UV light | Promotes radical-mediated decomposition | Amber glass containers |

| Acidic pH (≤3) | Stabilizes R-epimer | Buffered formulations (pH 4–6) |

Analytical Quantification

Reverse-phase HPLC with fluorescence detection (HPLC-FLD) remains the gold standard for resolving R- and S-epimers . LC-MS/MS enables sensitive detection at ng/mL levels using transitions like m/z 575 → 268 .

Key Research Findings

-

This compound’s inhibition of prolactin secretion in rats is dose-dependent, with potency exceeding ergotamine .

-

Cross-reactivity in MIPs is observed with ergocryptine and ergocristine due to structural homology .

-

Epimerization equilibrium can be reversed using acid/base catalysis, enabling synthetic recovery of the R-epimer .

属性

CAS 编号 |

57432-60-7 |

|---|---|

分子式 |

C35H43N5O9 |

分子量 |

677.7 g/mol |

IUPAC 名称 |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C31H39N5O5.C4H4O4/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-3(6)1-2-4(7)8/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,23-,24+,26+,30-,31+;/m1./s1 |

InChI 键 |

FZRTUCBIWXGZGU-TUILHWQOSA-N |

SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=CC(=O)O)C(=O)O |

同义词 |

ergocorine mesylate ergocorine phosphate ergocornine ergocornine 2-maleate (1:1), (5'alpha)-isomer ergocornine 2-maleate (2:1), (5'alpha)-isomer ergocornine maleate ergocornine methanesulfonate, (5'alpha)-isomer ergocornine methyl sulfate, (5'alpha)-isomer ergocornine monomethanesulfonate, (5'alpha)-isomer ergocornine monomethanesulfonate, (5'alpha,8alpha)-isomer ergocornine phosphate, (5'alpha)-isomer ergocornine, (5'alpha,8alpha)-isomer ergocorninine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。